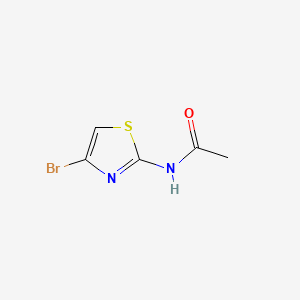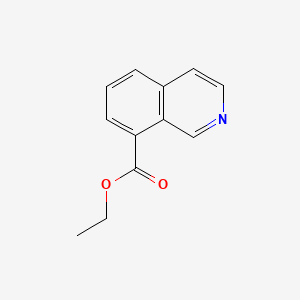
3-(4-Aminophenyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Properties
The chemistry of heterocyclic compounds, including those related to 3-(4-Aminophenyl)-1H-pyridin-2-one, has been a subject of extensive research due to their fascinating variability and potential applications. Studies have focused on the synthesis, properties, and complex formation of these compounds, highlighting their spectroscopic properties, structural features, magnetic properties, and biological activities. This research suggests potential avenues for the development of novel analogues and derivatives with enhanced properties and applications (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Pathways
Research on pyranopyrimidine scaffolds, which share structural similarities with 3-(4-Aminophenyl)-1H-pyridin-2-one, has demonstrated their importance as key precursors for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. The application of hybrid catalysts in the synthesis of these compounds has been explored, providing insights into novel synthetic routes and the potential for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Phosphorylated Derivatives and Biological Activity
The synthesis and transformation of phosphorylated derivatives of heterocyclic compounds, including those structurally related to 3-(4-Aminophenyl)-1H-pyridin-2-one, have been explored for their chemical and biological properties. These derivatives exhibit a range of biological activities, including insecticidal, antiblastic, sugar-lowering, and neuroprotective effects, indicating their potential as precursors for the development of new therapeutic agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Building Blocks for Synthetic Relevance
The role of 3,4-Dihydro-2(1H)-pyridones, which are closely related to 3-(4-Aminophenyl)-1H-pyridin-2-one, as building blocks in synthetic chemistry has been highlighted. These compounds serve as precursors for a variety of biologically active molecules, demonstrating their significance in medicinal chemistry due to their vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal activities (Chalán-Gualán, Castro, Oropeza, Suárez, Albericio, & Rodríguez, 2022).
Novel CNS Acting Drugs
Functional chemical groups in heterocycles, including those found in compounds like 3-(4-Aminophenyl)-1H-pyridin-2-one, have been identified as potential leads for the synthesis of central nervous system (CNS) acting drugs. These heterocycles' ability to interact with different enzymes and receptors suggests their utility in developing new therapeutics for CNS disorders (Saganuwan, 2017).
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAQADHMMVACL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718587 |
Source


|
| Record name | 3-(4-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1H-pyridin-2-one | |
CAS RN |
1352318-68-3 |
Source


|
| Record name | 2(1H)-Pyridinone, 3-(4-aminophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)


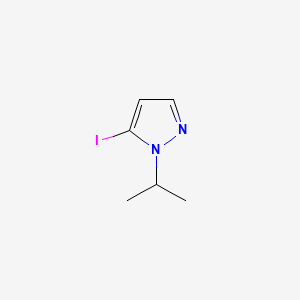
![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
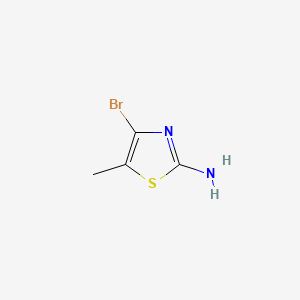
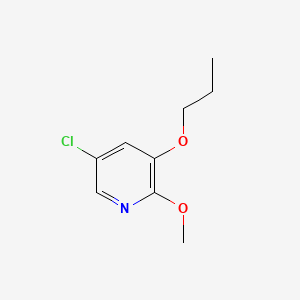
![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)

